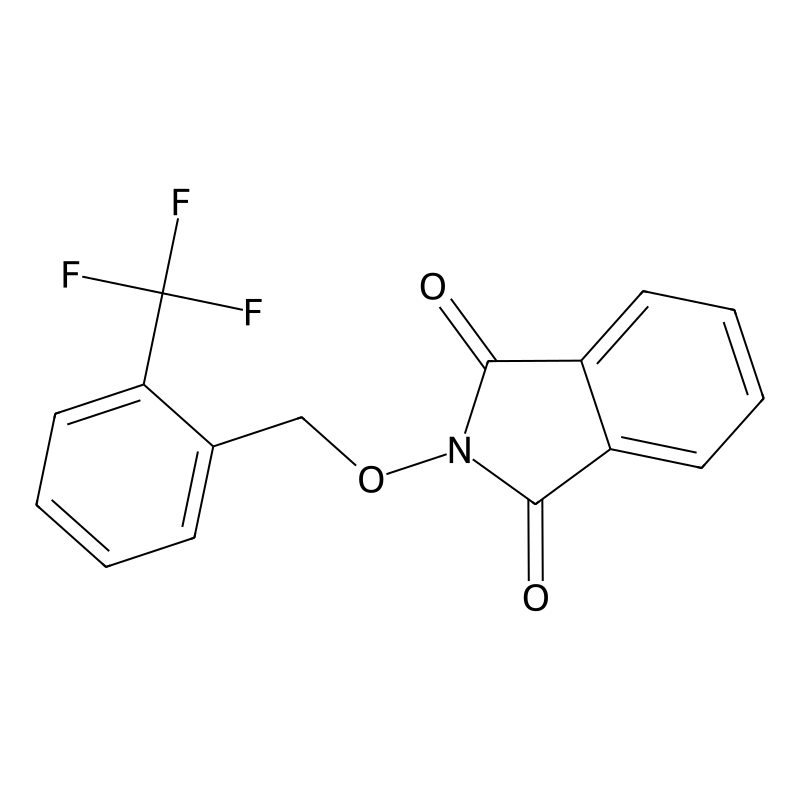

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The isoindoline-1,3-dione scaffold is present in several bioactive molecules []. The trifluoromethyl (CF3) group is a common bioisosteric replacement for a carbonyl group (C=O) and can sometimes enhance the biological activity of a molecule []. Therefore, TFMD-isoindoline could be a target for research into new therapeutic agents.

- Material Science: Organic molecules containing the isoindoline-1,3-dione group can exhibit interesting properties such as fluorescence []. The presence of the trifluoromethyl group can further influence these properties. Thus, TFMD-isoindoline could be of interest for research into the development of novel functional materials.

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a complex organic compound characterized by its unique trifluoromethyl group attached to a benzyl moiety, which is further linked to an isoindoline-1,3-dione structure. The molecular formula for this compound is C₁₆H₁₀F₃NO₃, and it has a molecular weight of approximately 321.255 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry.

The synthesis of 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione involves several key reactions, primarily focusing on the formation of new carbon-carbon and carbon-oxygen bonds. One notable reaction pathway includes the intramolecular coupling of the trifluoromethylbenzyl group with the isoindoline-1,3-dione framework. This process often utilizes metal-catalyzed methods or organophotoredox strategies to achieve high regioselectivity and yield .

Research indicates that compounds similar to 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione exhibit significant biological activities, including potential anticancer properties. Studies have shown that isoindoline derivatives can inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival . The trifluoromethyl group may enhance these effects by improving the compound's metabolic stability and bioavailability.

The synthesis of 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione typically involves:

- Formation of Isoindoline Core: Starting from phthalic anhydride and an appropriate amine, isoindoline derivatives are synthesized.

- Introduction of Trifluoromethyl Group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethanesulfonyl chloride or via photochemical methods.

- Coupling Reaction: The benzyl ether linkage is formed through nucleophilic substitution reactions involving the benzyl alcohol derivative and the isoindoline structure .

The unique structure of 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione positions it as a candidate for various applications:

- Medicinal Chemistry: Potential use in developing new anticancer agents.

- Material Science: Investigation into its properties for applications in organic electronics due to its unique electronic characteristics.

- Chemical Probes: Utilization in biological studies to probe specific cellular mechanisms due to its ability to interact with biomolecules selectively .

Studies focusing on the interactions of 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione with biological targets are crucial for understanding its mode of action. Preliminary data suggest that it may interact with enzymes involved in cancer metabolism or signaling pathways. Further research is needed to elucidate these interactions fully and determine the compound's efficacy in therapeutic contexts .

Several compounds share structural similarities with 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(Trifluoromethyl)-N-benzylisoindoline | Contains a benzyl group and trifluoromethyl | Focused on neuroprotective properties |

| 3-Trifluoromethylisoquinolinone | Isoquinoline framework with trifluoromethyl | Known for antimicrobial activity |

| Benzylisoindole derivatives | Various substitutions on benzyl ring | Diverse biological activities including anti-inflammatory |

The uniqueness of 2-((2-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione lies in its specific combination of a trifluoromethyl group with an ether linkage to the isoindoline core, potentially enhancing both its chemical reactivity and biological activity compared to other similar compounds .